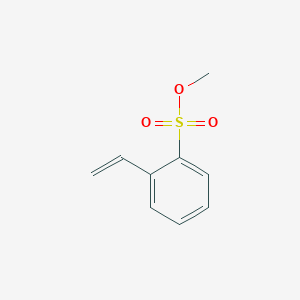![molecular formula C12H20O2 B14694226 4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid CAS No. 26647-93-8](/img/structure/B14694226.png)
4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is a compound that features a unique bicyclobutane structureThe bicyclobutane moiety is known for its high strain energy, making it a subject of interest for theoretical and practical studies in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the butanoic acid group. One common method involves the use of aryl triflates and a palladium(0) catalyst with 1,1′-bis(diisopropylphosphino)ferrocene as a ligand. This enables the arylation of the central bond, triggered by a 1,2-metallate rearrangement event, followed by reductive elimination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclobutane core.
Substitution: The strained nature of the bicyclobutane ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its strained ring system.
Medicine: Its potential as a bioisostere makes it valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid involves the release of strain energy upon reaction. This strain-release mechanism allows the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: This compound shares the bicyclobutane core but lacks the butanoic acid group.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Uniqueness
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is unique due to the combination of its strained bicyclobutane core and the functional butanoic acid group.
Propriétés
Numéro CAS |
26647-93-8 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
4-(1-cyclobutylcyclobutyl)butanoic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)6-2-7-12(8-3-9-12)10-4-1-5-10/h10H,1-9H2,(H,13,14) |
Clé InChI |
OWVMWYWIOMMYML-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CCC2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
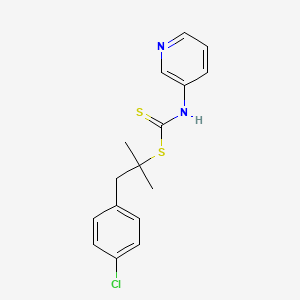
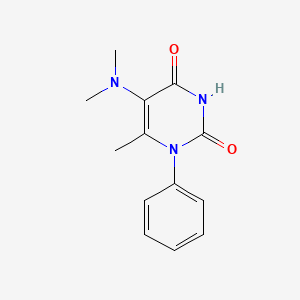
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
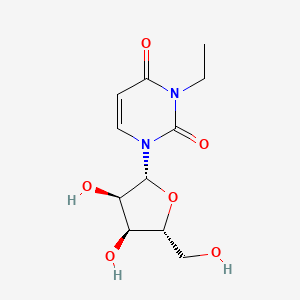

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
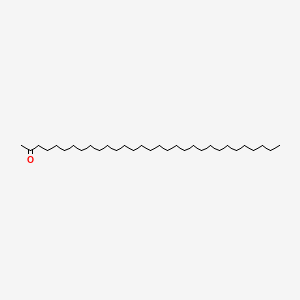
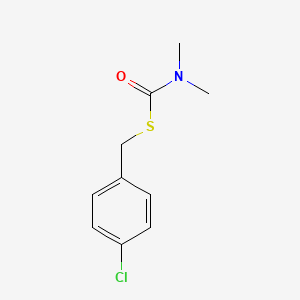

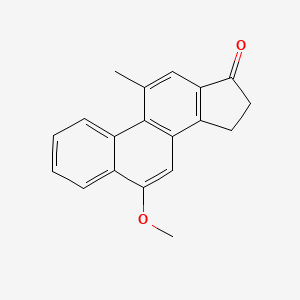
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
